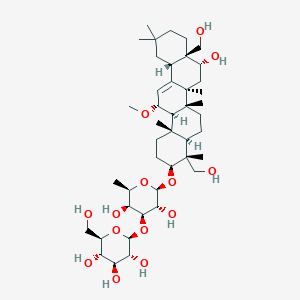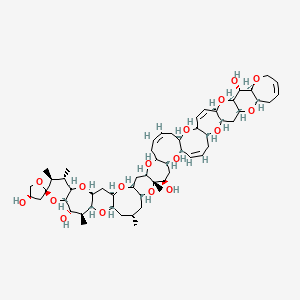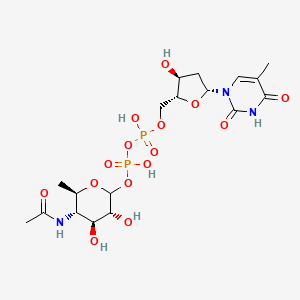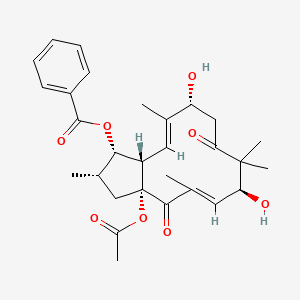![molecular formula C22H29N3O2S B1258878 N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1258878.png)
N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterotricyclic compound.
Scientific Research Applications
Synthesis and Derivatives
- N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide is a compound that can be synthesized from ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, which is a versatile synthon. This synthon has been used to create novel perianellated tetracyclic heteroaromatics by refluxing with primary amines (Mekheimer et al., 2005).
- Thieno[2,3-b]quinoline derivatives have been synthesized using various reagents, and these derivatives demonstrate potential biological activities against pathogenic bacterial and fungal strains (Abdel‐Wadood et al., 2014).
Photovoltaic and Electronic Applications
- Thieno[3,4-b]thiophene-based organic dyes, which can be derivatives of N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide, have been used in dye-sensitized solar cells (DSSCs). These compounds exhibit promising conversion efficiency, making them valuable in the field of renewable energy (Chen et al., 2012).
- Additionally, the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been explored for applications in organic–inorganic photodiode fabrication. These compounds show potential as photodiodes due to their satisfactory photovoltaic properties (Zeyada et al., 2016).
Antioxidant Activity
- Hexahydropyrimido[5,4-c]quinoline derivatives, which could be structurally related to N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide, have been studied for their antioxidant properties. These compounds, especially those containing thiourea moiety, have demonstrated significant activity (Ismaili et al., 2008).
properties
Product Name |
N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide |
|---|---|
Molecular Formula |
C22H29N3O2S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxothieno[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C22H29N3O2S/c1-4-12-24(13-5-2)14-11-23-21(26)19-15-17-20(28-19)16-9-7-8-10-18(16)25(6-3)22(17)27/h7-10,15H,4-6,11-14H2,1-3H3,(H,23,26) |
InChI Key |
AOLOGDKWBXCZEM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(C2=O)CC |
Canonical SMILES |
CCCN(CCC)CCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(C2=O)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)


